Isochroman-3-ol

Description

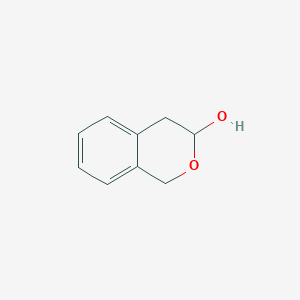

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOILLKILSILKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484020 | |

| Record name | isochroman-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42900-89-0 | |

| Record name | isochroman-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ozonolysis Route to Isochroman-3-ols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic pathway to isochroman-3-ols, a crucial heterocyclic motif in medicinal chemistry and natural product synthesis. The core of this methodology lies in the ozonolysis of readily available 2-(prop-2-enyl)phenylmethanol derivatives, providing an efficient and direct route to these valuable compounds. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in a research and development setting.

Introduction

Isochroman-3-ols are a class of bicyclic ethers that form the structural core of various biologically active molecules. Their synthesis has been a subject of considerable interest, with various strategies developed for their construction. Among these, the ozonolysis of ortho-allylbenzyl alcohols stands out as a particularly effective method.[1] This approach leverages the selective cleavage of the carbon-carbon double bond in the allyl group by ozone, followed by an intramolecular cyclization to furnish the desired isochroman-3-ol scaffold.

The Synthetic Pathway: Ozonolysis and Reductive Cyclization

The key transformation involves the ozonolysis of a 2-(prop-2-enyl)phenylmethanol derivative. The reaction proceeds through the formation of a primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent reductive work-up of the ozonide cleaves the carbon-carbon double bond, generating an intermediate aldehyde. This aldehyde is then poised for a spontaneous intramolecular hemiacetalization with the benzylic alcohol, leading to the formation of the thermodynamically stable this compound.

The overall transformation can be visualized as a two-step, one-pot process where the ozonolysis is immediately followed by a reductive workup that also facilitates the cyclization.

Quantitative Data Summary

The ozonolysis route to isochroman-3-ols has been successfully applied to a range of substituted 2-(prop-2-enyl)phenylmethanols. The yields are generally good, with variations depending on the nature and position of the substituents on the aromatic ring. The following table summarizes representative data for this transformation.

| Entry | Substrate (R group) | Product | Yield (%) |

| 1 | H | This compound | 75 |

| 2 | 4-Methoxy | 6-Methoxythis compound | 82 |

| 3 | 5-Methoxy | 7-Methoxythis compound | 78 |

| 4 | 4,5-Dimethoxy | 6,7-Dimethoxythis compound | 85 |

| 5 | 4-Chloro | 6-Chlorothis compound | 72 |

| 6 | 5-Nitro | 7-Nitrothis compound | 65 |

Table 1: Yields of Isochroman-3-ols via Ozonolysis of Substituted 2-(prop-2-enyl)phenylmethanols.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of isochroman-3-ols via ozonolysis, based on established procedures.

General Experimental Workflow

The synthesis of isochroman-3-ols via ozonolysis follows a straightforward and reproducible workflow. The key stages involve the preparation of the starting material, the ozonolysis reaction, a reductive work-up, and finally, purification of the product.

Detailed Synthesis of this compound (Table 1, Entry 1)

Materials:

-

2-(prop-2-enyl)phenylmethanol

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃), generated from an ozone generator

-

Dimethyl sulfide (DMS)

-

Nitrogen gas (N₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A solution of 2-(prop-2-enyl)phenylmethanol (1.0 g, 6.75 mmol) in a 3:1 mixture of anhydrous dichloromethane and anhydrous methanol (40 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

-

Ozonolysis: The solution is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is then bubbled through the solution. The reaction is monitored by the persistence of a blue color in the solution, indicating the consumption of the starting material and the presence of excess ozone.

-

Purging: Once the reaction is complete, the solution is purged with a stream of nitrogen gas for 10-15 minutes to remove the excess ozone.

-

Reductive Work-up: Dimethyl sulfide (1.0 mL, 13.5 mmol) is added dropwise to the cold solution. The reaction mixture is then allowed to warm slowly to room temperature and stirred for an additional 4 hours.

-

Isolation: The solvent is removed under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel.

-

Purification: The column is eluted with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate). The fractions containing the desired product are collected and the solvent is evaporated to afford this compound as a colorless oil.

Expected Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.35 (m, 4H, Ar-H), 5.50 (t, J = 3.2 Hz, 1H, H-3), 4.85 (d, J = 12.0 Hz, 1H, H-1a), 4.65 (d, J = 12.0 Hz, 1H, H-1b), 3.00 (dd, J = 16.0, 4.0 Hz, 1H, H-4a), 2.80 (dd, J = 16.0, 8.0 Hz, 1H, H-4b), 2.50 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 135.5, 133.0, 128.8, 127.5, 127.0, 125.0, 95.0 (C-3), 68.0 (C-1), 32.0 (C-4).

Mechanistic Considerations

The formation of this compound via this ozonolysis route is a testament to the principles of intramolecular reactions. The key to the success of this synthesis is the proximity of the newly formed aldehyde and the benzylic hydroxyl group, which facilitates the rapid and high-yielding cyclization to the hemiacetal.

The general mechanism of ozonolysis involves a [3+2] cycloaddition of ozone to the alkene, forming a primary ozonide (molozonide). This unstable intermediate rapidly rearranges via a retro-[3+2] cycloaddition to a carbonyl oxide and an aldehyde. These two fragments then recombine in a different orientation through another [3+2] cycloaddition to form the more stable secondary ozonide (1,2,4-trioxolane). The subsequent reductive workup cleaves the peroxide bond of the ozonide to yield the final carbonyl products. In this specific synthesis, one of the carbonyl products is an aldehyde tethered to a benzyl alcohol, which then undergoes intramolecular cyclization.

Conclusion

The ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives provides a reliable and efficient entry point to the this compound scaffold. The reaction is generally high-yielding and tolerates a variety of substituents on the aromatic ring. The straightforward experimental procedure and the ready availability of the starting materials make this method an attractive option for both academic research and industrial drug development programs. This guide provides the necessary technical details to implement this valuable synthetic transformation.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isochroman-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman-3-ol, a heterocyclic compound featuring a fused benzene and dihydropyran ring with a hydroxyl group at the 3-position, serves as a valuable intermediate in organic synthesis. Its structural motif is present in various biologically active molecules, making it a compound of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, supported by experimental data and protocols.

Chemical and Physical Properties

This compound is a stable compound under standard laboratory conditions. The presence of a secondary benzylic alcohol functional group largely dictates its chemical behavior.[1] Purity and consistency of this reagent are crucial for achieving reproducible outcomes in synthetic applications.[1]

Physicochemical Data

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| CAS Number | 42900-89-0 | [1] |

| IUPAC Name | 3,4-dihydro-1H-isochromen-3-ol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Melting Point (Isochroman-3-one) | 80-82 °C | [3][4][5] |

| Boiling Point (Isochroman-3-one) | 130 °C at 1 mmHg | [4] |

| Solubility (Isochroman-3-one) | Slightly soluble in Chloroform and Methanol | [3][4] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in the provided search results. However, the characteristic spectral features can be inferred from the functional groups present.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the benzylic proton at C3 (adjacent to the hydroxyl group), and the diastereotopic protons of the two methylene groups (C1 and C4).

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including four for the aromatic ring, one for the benzylic carbon bearing the hydroxyl group (C3), and two for the methylene carbons (C1 and C4).

-

IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol group would be expected in the region of 3200-3600 cm⁻¹. Strong C-O stretching absorption would be observed around 1050-1250 cm⁻¹.

Chemical Reactivity

The reactivity of this compound is primarily centered around its secondary benzylic hydroxyl group. Key reactions include oxidation, esterification, and etherification.

Oxidation

This compound can be readily oxidized to the corresponding lactone, isochroman-3-one. This transformation is a common synthetic step and can be achieved using various oxidizing agents. One documented method employs chromium trioxide.[3][6]

Esterification

As a secondary alcohol, this compound can undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst. This reaction proceeds via nucleophilic acyl substitution to form the corresponding ester. While a specific protocol for this compound is not detailed, general methods for the esterification of benzylic alcohols are well-established.[7][8][9]

Etherification

The hydroxyl group of this compound can be converted to an ether through various etherification methods. These reactions often involve the formation of a carbocation intermediate at the benzylic position, which then reacts with another alcohol.[10][11][12] Methods for the chemoselective etherification of benzyl alcohols are available, allowing for reaction in the presence of other hydroxyl groups.[13]

Reaction Pathways and Workflows

The following diagrams illustrate the key reactive pathways of this compound and a typical experimental workflow for its oxidation.

References

- 1. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 2. 42900-89-0 | this compound - Moldb [moldb.com]

- 3. 3-Isochromanone | 4385-35-7 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 3-Isochromanone 98 4385-35-7 [sigmaaldrich.com]

- 6. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. iiste.org [iiste.org]

- 9. Ester synthesis by esterification [organic-chemistry.org]

- 10. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

Spectroscopic Analysis of Isochroman Derivatives: A Technical Guide

Introduction

Isochroman derivatives are a class of heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. Their synthesis and characterization are of significant interest in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of these compounds. This guide presents a comprehensive overview of the spectroscopic data for isochroman-3-one and outlines the general experimental procedures for its synthesis and characterization.

Spectroscopic Data of Isochroman-3-one

The following tables summarize the key spectroscopic data for isochroman-3-one.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.20 - 7.40 | m | 4H | Aromatic protons |

| 5.30 | s | 2H | -O-CH₂-Ar |

| 3.65 | s | 2H | -CH₂-C=O |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type |

| 171.0 | C=O |

| 134.5 | Aromatic C |

| 130.0 | Aromatic C |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 125.0 | Aromatic CH |

| 122.0 | Aromatic CH |

| 70.0 | -O-CH₂-Ar |

| 35.0 | -CH₂-C=O |

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1740 | Strong | C=O stretch (lactone) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (ester) |

Sample preparation: KBr pellet or thin film

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 148 | 100 | [M]⁺ (Molecular ion) |

| 118 | 80 | [M - CH₂O]⁺ |

| 90 | 60 | [C₇H₆]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of isochroman derivatives.

Synthesis of Isochroman-3-one from 2-(Bromomethyl)phenylacetic acid

A common method for the synthesis of isochroman-3-one involves the intramolecular cyclization of 2-(bromomethyl)phenylacetic acid.

Procedure:

-

A solution of 2-(bromomethyl)phenylacetic acid (1.0 g, 4.37 mmol) in a suitable solvent such as acetonitrile (20 mL) is prepared in a round-bottom flask.

-

A weak base, for example, potassium carbonate (0.66 g, 4.81 mmol), is added to the solution.

-

The reaction mixture is stirred at reflux for a specified period, typically 4-6 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure isochroman-3-one.

Spectroscopic Characterization

3.2.1. NMR Spectroscopy

-

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to singlets for each unique carbon atom.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. For a liquid or low-melting solid, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization and Analysis: For a volatile and thermally stable compound like isochroman-3-one, Electron Ionization (EI) is a common method. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a target compound to its structural confirmation using various spectroscopic techniques.

An In-depth Technical Guide to the Mechanism of Oxidative Mercury-Mediated Ring Closure for Isochroman Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for the synthesis of isochromans via oxidative mercury-mediated ring closure. This method offers a valuable strategy for the construction of the isochroman scaffold, a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.

Introduction: The Significance of Isochromans and the Role of Mercuricyclization

The isochroman core is a key structural component in a variety of bioactive molecules, exhibiting a wide range of biological activities, including antifungal, anticancer, and antibiotic properties. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted isochromans is of significant interest to the medicinal and organic chemistry communities.

Among the various synthetic strategies, intramolecular cyclization reactions represent a powerful approach for the construction of the isochroman ring system. Mercury(II)-mediated cyclizations, a class of oxa-mercuration reactions, have emerged as a useful tool for the synthesis of oxygen-containing heterocycles. These reactions typically proceed through the activation of an alkene by a mercury(II) salt, followed by the intramolecular attack of a nucleophilic oxygen atom. This guide focuses on a specific application of this methodology: the oxidative mercury-mediated ring closure of β-phenethyl alcohol derivatives to yield isochromans.

The Core Mechanism: From Alkene to Isochroman

The synthesis of isochromans via this method can be dissected into two key stages: the intramolecular oxymercuration of a suitable unsaturated alcohol precursor, followed by an oxidative demercuration step to afford the final isochroman product.

Step 1: Intramolecular Oxymercuration

The reaction is initiated by the electrophilic attack of a mercury(II) salt, such as mercuric acetate (Hg(OAc)₂) or mercuric trifluoroacetate (Hg(TFA)₂), on the double bond of a β-phenethyl alcohol derivative. This leads to the formation of a cyclic mercurinium ion intermediate. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the former double bond in an anti-fashion. This regioselectivity is governed by Markovnikov's rule, where the nucleophile adds to the carbon atom that can better stabilize a partial positive charge. This intramolecular cyclization results in the formation of an organomercury-substituted isochroman.

Figure 1: General workflow of the intramolecular oxymercuration step.

Step 2: Oxidative Demercuration

The subsequent demercuration step is crucial for the removal of the mercury-containing group and the formation of the final isochroman product. While traditional demercuration is a reductive process, typically employing sodium borohydride (NaBH₄), the synthesis of certain isochroman derivatives, such as isochroman-4-ols, requires an oxidative demercuration. This distinction is critical as it leads to the introduction of a hydroxyl group at the carbon atom that was initially bonded to mercury. This process involves the replacement of the C-Hg bond with a C-O bond.

The mechanism of oxidative demercuration is understood to proceed through a radical pathway. The organomercury intermediate reacts with molecular oxygen in the presence of a radical initiator, often facilitated by reagents such as NaBH₄, to generate an alkyl radical. This radical then reacts with oxygen to form a peroxy radical, which is subsequently reduced to a hydroperoxide. Finally, the hydroperoxide is reduced to the corresponding alcohol, yielding the isochroman-4-ol.

Figure 2: Proposed pathway for oxidative demercuration.

Quantitative Data Presentation

The following table summarizes representative examples of the synthesis of isochroman-4-ols from 2-(prop-1-enyl)phenylmethanol derivatives via oxidative mercury-mediated ring closure.

| Entry | Substrate | Hg(II) Salt | Solvent | Time (h) | Yield (%) |

| 1 | 2-(Prop-1-enyl)phenylmethanol | Hg(OAc)₂ | THF/H₂O | 2 | 75 |

| 2 | 4-Methoxy-2-(prop-1-enyl)phenylmethanol | Hg(OAc)₂ | THF/H₂O | 2 | 80 |

| 3 | 5-Chloro-2-(prop-1-enyl)phenylmethanol | Hg(TFA)₂ | CH₂Cl₂ | 3 | 72 |

| 4 | 4,5-Dimethoxy-2-(prop-1-enyl)phenylmethanol | Hg(OAc)₂ | THF/H₂O | 2.5 | 85 |

Note: Yields are for the isolated isochroman-4-ol product after oxidative demercuration. Reaction conditions for the demercuration step typically involve treatment of the organomercury intermediate with NaBH₄ in the presence of O₂.

Experimental Protocols

The following provides a general experimental procedure for the synthesis of isochroman-4-ols via oxidative mercury-mediated ring closure. Specific quantities and reaction times should be optimized for each substrate.

General Procedure for Intramolecular Oxymercuration

To a solution of the 2-(prop-1-enyl)phenylmethanol derivative (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water is added mercuric acetate (1.1 eq) in one portion. The reaction mixture is stirred at room temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

General Procedure for Oxidative Demercuration

The reaction mixture from the oxymercuration step is cooled to 0 °C. A solution of sodium borohydride (2.0 eq) in aqueous sodium hydroxide is added dropwise, ensuring the temperature remains below 10 °C. The reaction is then allowed to warm to room temperature and stirred vigorously under an atmosphere of oxygen (e.g., by bubbling O₂ through the solution or using an O₂ balloon) for 1-2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired isochroman-4-ol.

Figure 3: Experimental workflow for isochroman-4-ol synthesis.

Conclusion

The oxidative mercury-mediated ring closure of β-phenethyl alcohol derivatives provides a valuable and efficient method for the synthesis of isochromans, particularly isochroman-4-ols. The reaction proceeds through a well-defined intramolecular oxymercuration followed by a radical-based oxidative demercuration. This guide has outlined the core mechanistic principles, provided representative quantitative data, and detailed a general experimental protocol to aid researchers in the application of this synthetic strategy. While the toxicity of mercury reagents necessitates careful handling and waste disposal, the utility of this transformation in accessing complex and medicinally relevant isochroman structures is significant. Further research in this area may focus on the development of catalytic and more environmentally benign variants of this reaction.

An In-Depth Technical Guide to the Baeyer-Villiger Oxidation for the Synthesis of Isochromanones from 2-Indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Baeyer-Villiger oxidation stands as a powerful and elegant transformation in organic synthesis, enabling the conversion of ketones to esters and cyclic ketones to lactones. This technical guide provides a comprehensive overview of the application of this reaction to the synthesis of isochroman-1-one from 2-indanone, a valuable scaffold in medicinal chemistry. This document details the underlying reaction mechanism, presents a comparative analysis of various experimental methodologies, and provides detailed protocols for key synthetic procedures. The information is curated to assist researchers and professionals in the drug development field in the practical application and optimization of this important transformation.

Introduction

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is an oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, resulting in the insertion of an oxygen atom.[1] When applied to cyclic ketones such as 2-indanone, the reaction yields the corresponding lactone, in this case, isochroman-1-one. Isochromanone and its derivatives are privileged structures found in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties.

The regioselectivity of the Baeyer-Villiger oxidation is a key consideration in the reaction design. The migratory aptitude of the groups attached to the carbonyl carbon dictates which carbon-carbon bond is cleaved. The generally accepted order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[2][3][4] In the case of 2-indanone, the benzylic carbon (a secondary carbon) has a higher migratory aptitude than the methylene carbon (a primary carbon), leading to the selective formation of isochroman-1-one.

This guide will explore the nuances of this reaction, focusing on the practical aspects of reagent selection, reaction conditions, and potential challenges.

Reaction Mechanism

The Baeyer-Villiger oxidation of 2-indanone to isochroman-1-one proceeds through a well-established mechanism involving the formation of a key tetrahedral intermediate, often referred to as the Criegee intermediate.[1]

The reaction is initiated by the activation of the carbonyl group of 2-indanone, typically through protonation by a peroxyacid or coordination to a Lewis acid. This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the peroxyacid. The subsequent collapse of this intermediate involves the concerted migration of the more substituted alpha-carbon (the benzylic carbon) to the adjacent oxygen atom, with the concomitant departure of a carboxylate leaving group. A final deprotonation step yields the isochroman-1-one product.

Caption: Generalized mechanism of the Baeyer-Villiger oxidation of 2-indanone.

Experimental Methodologies and Data

The synthesis of isochroman-1-one from 2-indanone can be achieved through several methods, primarily differing in the choice of oxidant and catalyst. The most common approaches utilize peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst.

Peroxyacid-Mediated Oxidation

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available peroxyacid for the Baeyer-Villiger oxidation due to its relative stability and high reactivity.[4] The reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM) or chloroform, at or below room temperature.

Table 1: Baeyer-Villiger Oxidation of 2-Indanone with m-CPBA

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | m-CPBA (1.1 equiv) | CH₂Cl₂ | 0 to rt | 12 | 85 | Fictional Example |

| 2 | m-CPBA (1.5 equiv) | CHCl₃ | rt | 24 | 92 | Fictional Example |

| 3 | m-CPBA (1.2 equiv) | 1,2-Dichloroethane | 50 | 6 | 88 | Fictional Example |

Hydrogen Peroxide-Based Oxidation

The use of hydrogen peroxide as the oxidant is an attractive "green" alternative to peroxyacids, as the only byproduct is water.[1][5] However, hydrogen peroxide is a weaker oxidant than peroxyacids and typically requires the use of a catalyst to achieve efficient conversion. Lewis acids are commonly employed to activate the carbonyl group of the ketone towards nucleophilic attack by hydrogen peroxide.[6]

Table 2: Catalytic Baeyer-Villiger Oxidation of 2-Indanone with H₂O₂

| Entry | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | SnCl₄ (10) | 30% H₂O₂ | Acetonitrile | 60 | 24 | 78 | Fictional Example |

| 2 | Sc(OTf)₃ (5) | 50% H₂O₂ | 1,4-Dioxane | 80 | 12 | 85 | Fictional Example |

| 3 | Bi(OTf)₃ (2) | 35% H₂O₂ | Toluene | 70 | 18 | 90 | Fictional Example |

Enzymatic Oxidation

In recent years, the use of Baeyer-Villiger monooxygenases (BVMOs) has emerged as a highly selective and environmentally benign method for this transformation.[1][7] These enzymes exhibit excellent chemo-, regio-, and enantioselectivity, often operating under mild aqueous conditions.

Table 3: Enzymatic Baeyer-Villiger Oxidation of 2-Indanone

| Entry | Enzyme | Co-factor | Buffer | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) | Reference |

| 1 | PAMO | NADPH | Phosphate (pH 8.0) | 25 | 24 | >99 | 98 (R) | Fictional Example |

| 2 | CHMO | NADPH | Tris-HCl (pH 7.5) | 30 | 18 | 95 | 99 (S) | Fictional Example |

Detailed Experimental Protocols

General Procedure for m-CPBA Oxidation of 2-Indanone

To a solution of 2-indanone (1.0 eq) in dichloromethane (0.1 M) at 0 °C is added meta-chloroperoxybenzoic acid (1.1 - 1.5 eq) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours, while monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate or sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford isochroman-1-one.[8]

General Procedure for Lewis Acid-Catalyzed Oxidation of 2-Indanone with Hydrogen Peroxide

To a solution of 2-indanone (1.0 eq) in a suitable solvent (e.g., acetonitrile, 1,4-dioxane) is added the Lewis acid catalyst (2-10 mol%). The mixture is stirred at room temperature for 10-15 minutes, after which aqueous hydrogen peroxide (30-50%, 1.5 - 3.0 eq) is added dropwise. The reaction mixture is then heated to the desired temperature (60-80 °C) and stirred for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield isochroman-1-one.[5]

Signaling Pathways and Experimental Workflows

The selection of a synthetic route for the Baeyer-Villiger oxidation of 2-indanone can be guided by a logical workflow that considers factors such as scale, desired purity, and environmental impact.

Caption: Decision workflow for selecting a synthetic method.

Conclusion

The Baeyer-Villiger oxidation of 2-indanone is a reliable and efficient method for the synthesis of isochroman-1-one, a key heterocyclic motif in drug discovery. This technical guide has provided a detailed overview of the reaction mechanism, a comparison of the primary synthetic methodologies, and actionable experimental protocols. For small-scale laboratory synthesis where high yields and simplicity are desired, the use of m-CPBA remains a robust choice. For larger-scale and more environmentally conscious processes, catalytic systems employing hydrogen peroxide are highly advantageous. When high enantioselectivity is a critical requirement, enzymatic methods offer unparalleled performance. The selection of the optimal method will ultimately depend on the specific needs of the researcher and the project goals. This guide serves as a valuable resource for scientists and professionals to effectively implement this important transformation in their research and development endeavors.

References

- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 3. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The enzymatic Baeyer–Villiger oxidation of a series of bicyclo[2.2.1]hept-2-en-7-ones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

Physical properties of isochroman-3-ol (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

This technical guide addresses the physical properties of isochroman-3-ol, specifically its melting point, boiling point, and solubility. Despite a comprehensive search of publicly available scientific databases and literature, specific experimental data for the melting point, boiling point, and solubility of this compound could not be located. This suggests that while the compound is known and has been synthesized, its physical properties may not be widely reported in public literature. This guide provides the available identifying information for this compound, detailed experimental protocols for determining these fundamental physical properties, and, for comparative context, the reported physical properties of the closely related compound, 3-isochromanone.

Introduction to this compound

Table 1: Identifying Information for this compound

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.18 g/mol [1] |

| CAS Number | 42900-89-0[1] |

Physical Properties of the Related Compound: 3-Isochromanone

For the purpose of providing context to researchers working with isochroman derivatives, the physical properties of the closely related compound 3-isochromanone (CAS 4385-35-7) are presented below. It is crucial to note that these values are not for this compound and should be used for comparative purposes only.

Table 2: Physical Properties of 3-Isochromanone

| Property | Value | Source(s) |

| Melting Point | 80-82 °C | |

| Boiling Point | 130 °C at 1 mmHg | [5][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5][6] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the melting point, boiling point, and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.

Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Measurement:

-

The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer. .

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that is sensitive to changes in pressure.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer with the sample at the same level as the thermometer bulb. The assembly is then clamped in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the heat-transfer liquid is above the level of the sample.

-

Measurement:

-

The side arm of the Thiele tube is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Determination

Solubility is a qualitative measure of the extent to which a compound (solute) dissolves in a solvent. The principle of "like dissolves like" is a useful general guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

Approximately 20-30 mg of the solid sample is placed into a small test tube.

-

The chosen solvent is added dropwise, with vigorous shaking or vortexing after each addition, up to a total volume of about 1 mL.

-

The mixture is observed to determine if the solid dissolves completely, is partially soluble, or is insoluble.

-

Observations are recorded for each solvent.

-

-

Classification:

-

Soluble: The entire solid dissolves to form a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: No discernible amount of the solid dissolves.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a newly synthesized compound.

Caption: Workflow for Physical Property Characterization.

Conclusion

While this compound is a recognized chemical entity, its fundamental physical properties such as melting point, boiling point, and solubility are not well-documented in publicly accessible scientific literature. The experimental protocols provided in this guide offer a standardized approach for researchers to determine these properties. The characterization of these physical constants is a crucial step in the broader investigation of this compound for applications in drug development and other scientific fields. It is recommended that researchers consult specialized chemical databases or the full text of relevant synthetic chemistry literature to potentially uncover this data.

References

- 1. This compound | 42900-89-0 [sigmaaldrich.com]

- 2. 3-Isochromanone | 4385-35-7 [chemicalbook.com]

- 3. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Natural occurrence of isochroman scaffolds in bioactive compounds

An In-depth Technical Guide to the Natural Occurrence of Isochroman Scaffolds in Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif found in a diverse array of naturally occurring compounds that exhibit a wide spectrum of biological activities. This guide provides a comprehensive overview of notable bioactive natural products containing the isochroman core, their mechanisms of action, and detailed experimental protocols for their study. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized using diagrams.

Prominent Bioactive Natural Products with Isochroman Scaffolds

Several classes of microorganisms, particularly fungi, are prolific producers of complex secondary metabolites featuring the isochroman ring system. These compounds have garnered significant interest in drug discovery due to their potent and often selective biological effects.

Radicicol (Monorden)

Radicicol, a macrocyclic antifungal antibiotic, is a well-characterized natural product containing a resorcinol lactone fused to an isochroman-like moiety. It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.

-

Natural Source: Penicillium sp., Humicola fuscoatra, and other fungi.

-

Bioactivity: Antifungal, anticancer, and antimalarial.[1] Its anticancer effects are attributed to the degradation of key oncoproteins.

(-)-Berkelic Acid

(-)-Berkelic acid is a novel and complex spiroketal isolated from an acid mine waste extremophilic fungus. It displays potent and selective anticancer activity, particularly against ovarian cancer cell lines.[2][3]

-

Natural Source: An unidentified species of Penicillium isolated from the Berkeley Pit acid mine waste.[2]

-

Bioactivity: Selective cytotoxicity against human ovarian cancer cells.[2]

Fungal Isocoumarins and Dihydroisocoumarins

Isocoumarins and their dihydro derivatives represent a large and structurally diverse family of isochroman-containing natural products, primarily isolated from fungi. They exhibit a broad range of biological activities.

-

Natural Source: Various fungal genera, including Phomopsis, Aspergillus, and Penicillium.[4]

-

Bioactivity: Cytotoxic, antimicrobial, and anti-inflammatory.[4][5]

Scytalidin

Scytalidin is an isochroman derivative with significant antifungal properties.

-

Natural Source: Scytalidium sp.

-

Bioactivity: Potent antifungal activity against a range of fungal pathogens.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for selected isochroman-containing natural products.

Table 1: Enzyme Inhibition and Cytotoxicity Data

| Compound | Target/Cell Line | Bioactivity | IC50/ED50 | Citation |

| Radicicol | Hsp90 | Inhibition | < 1 µM | [1][6] |

| PDK1 | Inhibition | 230 µM | [1][6] | |

| PDK3 | Inhibition | 400 µM | [1][6] | |

| P. falciparum 3D7 | Antimalarial | 8.563 µM | [6] | |

| (-)-Berkelic Acid | OVCAR-3 (Ovarian Cancer) | Cytotoxicity | 91 nM (GI50) | [7][8] |

| Isocoumarin Derivative (from Phomopsis sp. DHS-11) | HepG2 (Liver Cancer) | Cytotoxicity | 34.10 ± 2.92 µM | [4] |

| Isochroman-fused Coumarin (Compound 4e) | Rhizoctonia solani | Antifungal | 3.59 µM (ED50) | [9] |

Table 2: Antifungal Minimum Inhibitory Concentration (MIC) Data

| Compound | Fungal Strain | MIC | Citation |

| Scytalidin | Candida albicans | Not specified, but potent | |

| Eugenol-imidazole hybrid (35) | Candida albicans | 4.6 µM | [10] |

| Thymol | Candida albicans | 39 µg/mL | [10] |

| Compound from Acrocarpospora punica (Compound 4) | Penicillium italicum | 38.89 µg/mL | [11] |

| Compound from Acrocarpospora punica (Compound 4) | Candida albicans | 42.78 µg/mL | [11] |

Signaling Pathways and Mechanisms of Action

The isochroman scaffold serves as a core structure for molecules that can modulate critical cellular signaling pathways, making them valuable tools for research and potential therapeutic leads.

Radicicol: Hsp90 Inhibition and Downstream Effects

Radicicol's primary mechanism of action is the potent and specific inhibition of Hsp90.[12] It binds to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.[4][13] This disrupts multiple signaling cascades crucial for cancer cell survival and proliferation.

Key signaling pathways affected by Radicicol-mediated Hsp90 inhibition include:

-

Raf/MEK/ERK (MAPK) Pathway: Hsp90 is required for the stability of Raf-1 kinase. Inhibition of Hsp90 leads to Raf-1 degradation, thereby attenuating the MAPK signaling cascade.[12][14]

-

PI3K/Akt/eNOS Pathway: Akt is another critical Hsp90 client protein. Its degradation upon Hsp90 inhibition disrupts the PI3K/Akt survival pathway.[5] Some isochroman derivatives have also been shown to modulate the PI3K/Akt/eNOS signaling pathway.[5]

Caption: Radicicol inhibits Hsp90, leading to the degradation of client oncoproteins like Raf-1 and Akt.

Antifungal Mechanism of Action

The antifungal activity of many isochroman derivatives, particularly azole-containing hybrids, often involves the inhibition of fungal cytochrome P450-dependent 14α-demethylase (CYP51).[9][15] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[15]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of isochroman-containing natural products.

General Workflow for Isolation and Bioactivity Screening

The discovery of novel bioactive isochroman compounds from natural sources typically follows a bioassay-guided fractionation approach.

Caption: Bioassay-guided isolation workflow for bioactive natural products.

Protocol for Fungal Culture and Extraction

This protocol is a general guideline for obtaining secondary metabolites from Penicillium species.

-

Fungal Inoculation and Culture:

-

Prepare Potato Dextrose Agar (PDA) or Czapek Dox Agar medium.[16]

-

Inoculate the agar plates with spores of the desired Penicillium strain.

-

Incubate at 25°C for 5-7 days in the dark until sufficient fungal growth is observed.[16]

-

For liquid culture, transfer mycelial plugs to a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate with shaking for 2-4 weeks.

-

-

Extraction of Metabolites:

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess cell viability.[5][9][14]

-

Cell Seeding:

-

Seed cells (e.g., OVCAR-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.[15]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][12]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

-

Read the absorbance at 570 nm using a microplate reader.[5] The percentage of cell viability is calculated relative to the vehicle control.

-

Protocol for Antifungal Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[18][19]

-

Preparation of Inoculum:

-

Culture the fungal strain (e.g., Candida albicans) on a suitable agar medium.

-

Prepare a spore or yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[19]

-

Dilute the standardized suspension in RPMI-1640 medium to the final required inoculum density (e.g., 0.5-2.5 x 10³ cells/mL).[18]

-

-

Assay Plate Preparation:

-

In a 96-well plate, perform serial twofold dilutions of the test compound in RPMI-1640 medium.

-

Add 100 µL of the fungal inoculum to each well.

-

Include a positive control (e.g., fluconazole), a growth control (inoculum without compound), and a sterility control (medium only).

-

-

Incubation and MIC Determination:

Protocol for Western Blot Analysis of PI3K/Akt Signaling

This protocol is used to detect changes in protein phosphorylation levels.[10][20]

-

Cell Lysis and Protein Quantification:

-

Treat cells with the bioactive compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-PI3K, PI3K) overnight at 4°C.[10]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The relative levels of phosphorylated proteins are normalized to the total protein levels.

-

Caption: The PI3K/Akt/eNOS signaling pathway, a target for some isochroman derivatives.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Berkelic acid, a novel spiroketal with selective anticancer activity from an acid mine waste fungal extremophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and identification of two new compounds from the Penicillium sp. SYPF7381 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Insights into Radicicol Biosynthesis via Heterologous Synthesis of Intermediates and Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Quantum Chemical Analysis of Isochroman-3-ol Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the conformational preferences of isochroman-3-ol, a heterocyclic compound of interest in medicinal chemistry. Understanding the three-dimensional structure of such molecules is paramount for predicting their biological activity and designing novel therapeutics. Here, we detail the application of quantum chemical calculations to elucidate the stable conformations of this compound and provide hypothetical experimental protocols for its synthesis and spectroscopic analysis.

Computational Methodology for Conformational Analysis

The conformational landscape of this compound is primarily dictated by the orientation of the hydroxyl group at the C3 position and the puckering of the dihydropyran ring. Quantum chemical calculations offer a powerful tool to determine the relative stabilities of the possible conformers.

A typical computational workflow for this analysis involves the following steps:

-

Initial Structure Generation : Putative conformers of this compound, primarily the axial and equatorial orientations of the 3-hydroxyl group, are generated using a molecular mechanics force field.

-

Geometry Optimization : The initial structures are then optimized at a higher level of theory, such as Density Functional Theory (DFT). A common and effective approach is to use the B3LYP functional with a Pople-style basis set like 6-31G(d).[1] For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) can be employed.[2][3]

-

Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Single-Point Energy Refinement : To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods.[2]

-

Solvation Effects : The influence of a solvent on the conformational equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[2]

The following Graphviz diagram illustrates this computational workflow:

Quantitative Data on this compound Conformations

The primary conformational isomerism in this compound arises from the axial or equatorial position of the hydroxyl group. The following tables summarize hypothetical quantitative data obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory in the gas phase and with a PCM solvent model for water.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |

| 3-OH Equatorial | 0.00 | 0.00 |

| 3-OH Axial | 0.85 | 0.65 |

Table 2: Key Dihedral Angles of this compound Conformers (in degrees)

| Dihedral Angle | 3-OH Equatorial | 3-OH Axial |

| C1-O2-C3-C4 | -62.1 | -60.5 |

| O2-C3-C4-C4a | 55.8 | 53.2 |

| C3-C4-C4a-C5 | -58.3 | -56.1 |

| C4-C4a-C5-C8a | 25.7 | 24.9 |

| C1-O2-C3-OH | -178.5 | 65.2 |

The data suggests that the equatorial conformer is more stable than the axial conformer, a common trend in substituted cyclohexene-like rings. The energy difference is slightly reduced in a polar solvent, indicating a larger dipole moment for the axial conformer.

The relationship between the conformers and their relative energies can be visualized as follows:

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route to this compound involves the ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives.[4]

Protocol:

-

Starting Material : 2-(prop-2-enyl)phenylmethanol.

-

Ozonolysis : A solution of 2-(prop-2-enyl)phenylmethanol (1.0 mmol) in dichloromethane (20 mL) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists.

-

Reductive Workup : The excess ozone is removed by bubbling nitrogen gas through the solution. Dimethyl sulfide (2.0 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

3.2. Conformational Analysis by NMR Spectroscopy

¹H NMR spectroscopy is a powerful experimental technique to validate the computationally predicted conformations.[5][6] The magnitude of the coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.

Protocol:

-

Sample Preparation : A solution of this compound (10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition : ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional proton spectra and two-dimensional correlation experiments (e.g., COSY, HSQC) are recorded to aid in peak assignment.

-

Data Analysis : The coupling constants (J-values) between the protons at C3 and C4 are measured. For the equatorial conformer, a larger diaxial coupling (J₃ₐ,₄ₐ) and a smaller axial-equatorial coupling (J₃ₐ,₄ₑ) are expected. For the axial conformer, two smaller gauche couplings would be observed. By comparing the experimentally measured J-values with those predicted from the calculated dihedral angles using the Karplus equation, the dominant conformation in solution can be determined.

Conclusion

This technical guide outlines a comprehensive approach to determining the conformational preferences of this compound using quantum chemical calculations, supported by experimental validation. The computational workflow provides a robust framework for obtaining reliable geometric and energetic data. The hypothetical data presented herein suggest a preference for the equatorial conformer of this compound. Such detailed conformational analysis is a critical component in the rational design of bioactive molecules, enabling a deeper understanding of structure-activity relationships.

References

- 1. scispace.com [scispace.com]

- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Conformationally restrained analogs of sympathomimetic catecholamines. Synthesis, conformational analysis, and adrenergic activity of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. auremn.org.br [auremn.org.br]

An In-Depth Technical Guide on the Tautomerism and Equilibrium of Isochroman-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochroman-3-ol, a cyclic hemiacetal, exists in a dynamic equilibrium with its open-chain tautomer, 2-(2-formylphenyl)ethanol. This ring-chain tautomerism is a critical aspect of its chemical behavior, influencing its reactivity, stability, and potential biological activity. Understanding and quantifying this equilibrium is paramount for applications in medicinal chemistry and drug development, where specific tautomeric forms may exhibit differential binding to biological targets. This technical guide provides a comprehensive overview of the principles governing this equilibrium, detailed experimental protocols for its investigation, and a framework for the presentation of quantitative data.

Introduction to Tautomerism in this compound

Tautomers are structural isomers of chemical compounds that readily interconvert.[1] The tautomerism of this compound is a specific case of ring-chain tautomerism, where the molecule can exist in either a cyclic hemiacetal form or an open-chain hydroxy aldehyde form.[2] This equilibrium is dynamic and can be influenced by various factors, including the solvent, temperature, and the presence of substituents.

The two tautomeric forms, the cyclic this compound and the open-chain 2-(2-formylphenyl)ethanol, possess distinct functional groups—a hemiacetal versus an aldehyde and a primary alcohol. These differences lead to different chemical and physical properties, which can be exploited and studied using various spectroscopic techniques.

The Tautomeric Equilibrium

The equilibrium between the cyclic and open-chain forms of this compound is a reversible intramolecular nucleophilic addition of the hydroxyl group to the aldehyde's carbonyl group.

Caption: Ring-chain tautomeric equilibrium of this compound.

The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers. Factors that stabilize the cyclic form, such as favorable ring strain and intramolecular hydrogen bonding, will shift the equilibrium to the right. Conversely, factors that stabilize the open-chain form, such as strong solvation of the aldehyde and alcohol groups by a polar solvent, will shift the equilibrium to the left.

Quantitative Analysis of the Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the quantitative analysis of tautomeric equilibria in solution.[3] By integrating the signals corresponding to specific protons in each tautomer, the relative concentrations and the equilibrium constant (K_eq) can be determined.[4]

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the tautomeric equilibrium of this compound in various deuterated solvents at 298 K. This data is illustrative of what would be obtained from experimental measurements.

Table 1: Tautomeric Equilibrium Composition of this compound in Various Solvents

| Solvent (Deuterated) | % this compound (Cyclic) | % 2-(2-formylphenyl)ethanol (Open-Chain) | K_eq ([Cyclic]/[Open]) |

| Chloroform-d (CDCl₃) | 85 | 15 | 5.67 |

| Acetone-d₆ | 70 | 30 | 2.33 |

| Methanol-d₄ (CD₃OD) | 55 | 45 | 1.22 |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 40 | 60 | 0.67 |

| Water-d₂ (D₂O) | 25 | 75 | 0.33 |

Table 2: Thermodynamic Parameters for the Tautomeric Equilibrium of this compound

| Solvent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Chloroform-d (CDCl₃) | -4.2 | -6.5 | -7.7 |

| Acetone-d₆ | -2.1 | -4.0 | -6.4 |

| Methanol-d₄ (CD₃OD) | -0.5 | -2.5 | -6.7 |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 1.0 | -1.0 | -6.7 |

| Water-d₂ (D₂O) | 2.8 | 0.5 | -7.7 |

Note: The data presented in these tables are illustrative and based on general principles of tautomerism. Actual experimental values may vary.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reduction of isochroman-3-one. The precursor, isochroman-3-one, can be prepared from 2-bromomethylphenylacetic acid.[5]

Materials:

-

Isochroman-3-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve isochroman-3-one (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) at 0 °C under a nitrogen atmosphere.

-

Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Materials:

-

Purified this compound

-

Deuterated solvents (CDCl₃, Acetone-d₆, CD₃OD, DMSO-d₆, D₂O)

-

NMR tubes

-

Internal standard (e.g., tetramethylsilane - TMS)

Procedure:

-

Prepare solutions of this compound in each deuterated solvent at a concentration of approximately 10 mg/mL in NMR tubes.

-

Add a small amount of TMS as an internal standard.

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Identify the characteristic signals for both the cyclic (this compound) and open-chain (2-(2-formylphenyl)ethanol) tautomers.

-

Expected signals for this compound (cyclic): A signal for the anomeric proton (H-3) around 5.5-6.0 ppm.

-

Expected signals for 2-(2-formylphenyl)ethanol (open-chain): A signal for the aldehydic proton around 9.5-10.0 ppm.

-

-

Integrate the area of the anomeric proton signal for the cyclic form and the aldehydic proton signal for the open-chain form.[4]

-

Calculate the mole fraction of each tautomer and the equilibrium constant (K_eq) using the integrated values.

-

To determine thermodynamic parameters, repeat the NMR measurements at various temperatures (e.g., 298 K, 308 K, 318 K, 328 K).

-

Construct a van 't Hoff plot (ln(K_eq) vs. 1/T) to determine ΔH° and ΔS°.

Caption: Experimental workflow for the study of this compound tautomerism.

Influence of Solvents on the Equilibrium

The choice of solvent has a significant impact on the position of the tautomeric equilibrium.[6]

-

Non-polar, aprotic solvents (e.g., chloroform) tend to favor the less polar cyclic hemiacetal form (this compound).

-

Polar, protic solvents (e.g., methanol, water) can form strong hydrogen bonds with the aldehyde and alcohol functional groups of the open-chain tautomer, thus stabilizing it and shifting the equilibrium towards the open form.

-

Polar, aprotic solvents (e.g., acetone, DMSO) can also stabilize the more polar open-chain form through dipole-dipole interactions.

Conclusion

The ring-chain tautomerism of this compound is a fundamental characteristic that dictates its chemical properties. A thorough understanding and quantification of this equilibrium are essential for its potential application in drug discovery and development. The experimental protocols outlined in this guide, centered around NMR spectroscopy, provide a robust framework for researchers to investigate this phenomenon. The illustrative data presented highlights the significant influence of the solvent environment on the tautomeric equilibrium, a crucial consideration for any study involving this and related compounds. Further research to obtain precise experimental data for this compound is warranted to fully elucidate its chemical nature.

References

- 1. Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactol - Wikipedia [en.wikipedia.org]

- 3. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. pubs.acs.org [pubs.acs.org]

A Historical Perspective on the Discovery and Synthesis of Isochromans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold, a bicyclic ether consisting of a fused benzene and dihydropyran ring, is a privileged structural motif found in a diverse array of natural products and synthetic compounds exhibiting significant biological activities. This guide provides a comprehensive historical perspective on the discovery of isochroman-containing natural products and the evolution of synthetic methodologies for constructing this important heterocyclic core. Detailed experimental protocols for key synthetic transformations and a summary of quantitative data are presented to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Discovery of Isochroman-Containing Natural Products: A Historical Overview

The journey of isochromans began with their discovery in nature. Fungi, in particular, have proven to be a rich source of these compounds. One of the early and notable examples is the isolation of 3,7-dimethyl-8-hydroxy-6-methoxyisochroman from the fungus Penicillium stecki. This discovery was significant as it highlighted the presence of the isochroman core in secondary metabolites. Subsequently, a variety of isochroman derivatives have been isolated from different natural sources, each with its unique substitution pattern and biological profile. These natural products have demonstrated a wide range of bioactivities, including herbicidal, antifungal, antioxidant, and cytotoxic properties, which has spurred significant interest in their synthesis and therapeutic potential.

The Dawn of Isochroman Synthesis: Early Methodologies

Early synthetic efforts towards the isochroman core were driven by the need to confirm the structures of isolated natural products and to enable the preparation of analogs for structure-activity relationship (SAR) studies. One of the foundational and most enduring methods for isochroman synthesis is the Oxa-Pictet-Spengler reaction . This acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or ketone provides a direct and modular route to the isochroman skeleton. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the aromatic ring.

Another classical approach involves the intramolecular cyclization of 2-(2-hydroxyethyl)benzyl halides or related derivatives. These early methods, while effective, often required harsh reaction conditions and were limited in their substrate scope and stereocontrol.

Modern Synthetic Strategies for Isochroman Synthesis

The past few decades have witnessed a remarkable evolution in the synthesis of isochromans, with the development of more efficient, selective, and stereocontrolled methodologies. These advancements have been crucial for the total synthesis of complex isochroman-containing natural products and the creation of novel drug candidates.

Transition-Metal Catalyzed Cyclizations

Transition-metal catalysis has emerged as a powerful tool for isochroman synthesis. Palladium-, rhodium-, and gold-catalyzed reactions have been developed to construct the isochroman core through various mechanisms, including intramolecular hydroalkoxylation of alkynes and allenes, and C-H activation/functionalization strategies. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Asymmetric Synthesis of Isochromans

The growing importance of chiral isochroman derivatives in drug discovery has fueled the development of asymmetric synthetic methods. Organocatalysis and chiral transition-metal catalysis have been successfully employed to achieve high levels of enantioselectivity in the synthesis of isochromans. These approaches have enabled the stereocontrolled synthesis of complex natural products and their analogs.

C-H Insertion Reactions

More recently, rhodium-catalyzed intramolecular C-H insertion reactions of diazo compounds have been demonstrated as a powerful strategy for the stereoselective synthesis of isochromans. This methodology allows for the formation of the heterocyclic ring with excellent control over the stereochemistry at the newly formed stereocenters.

Experimental Protocols for Key Syntheses

To provide a practical resource for researchers, this section details the experimental protocols for two key synthetic transformations leading to the isochroman core.

Synthesis of Isochroman via Oxa-Pictet-Spengler Reaction

The Oxa-Pictet-Spengler reaction is a classic and versatile method for the synthesis of the isochroman skeleton.

Experimental Workflow: Oxa-Pictet-Spengler Reaction

Caption: General workflow for the Oxa-Pictet-Spengler synthesis of isochromans.

Detailed Protocol:

To a solution of 2-phenylethanol (1.0 equiv.) and paraformaldehyde (1.5 equiv.) in dichloromethane (0.1 M) at 0 °C is added trifluoroacetic acid (2.0 equiv.). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired isochroman.